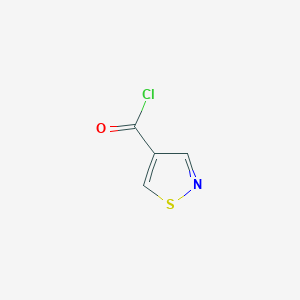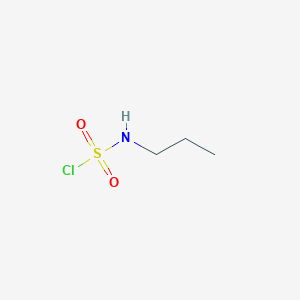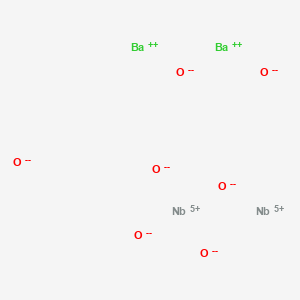
Barium niobium oxide (BaNb2O6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Techniques: Barium niobium oxide has been synthesized through various methods, including the reaction of niobium metal with barium and niobium oxides (Kreiser & Ward, 1970). Additionally, techniques like hydrolysis of barium and niobium alkoxides have been employed to produce crystalline forms of BaNb2O6 (Yamaguchi, Matsui, & Shimizu, 1985).
Molecular Structure Analysis
- Crystal Structure: The structure of BaNb2O6 includes layer networks of NbO6 octahedra and can crystallize in hexagonal form. The crystallization process is described by the Avrami equation (Yamaguchi, Matsui, & Shimizu, 1985).
Chemical Reactions and Properties
- Chemical Composition and Reactions: Studies have shown the formation of various barium niobium compounds under different conditions, indicating a range of chemical reactions and compositions (Saeki & Yajima, 1997).
Physical Properties Analysis
- Electrical and Magnetic Properties: Certain forms of barium niobium sulfides exhibit properties like metallic electrical resistivity and paramagnetism (Matsuura, Wada, Nakamizo, Yamauchi, & Tanaka, 1991).
Chemical Properties Analysis
- Chemical Behavior: The preparation and reaction conditions significantly influence the chemical properties of BaNb2O6 and its derivatives. For instance, the nitridation processes of precursor materials form different photocatalyst properties (Hisatomi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
BaNb2O6 has been studied for its photocatalytic properties, particularly in water oxidation under visible-light irradiation. The preparation conditions significantly affect its physical properties and, consequently, its photocatalytic activity. Faster ammonia flow rates and higher barium/niobium ratios during the nitridation process help suppress the reduction of pentavalent niobium ions, enhancing photocatalytic activity (Hisatomi et al., 2014).
Dielectric and Ferroelectric Properties
BaNb2O6 ceramics prepared through various methods show significant dielectric and ferroelectric properties. For instance, a coprecipitation technique involving ammonium oxalate and ammonium hydroxide to coprecipitate barium and niobium ions results in ceramics with a high dielectric constant and ferroelectric hysteresis loop parameters, highlighting its potential in electronic device applications (Natarajan et al., 2005).
Electrochemical Performance
One-dimensional BaNb3.6O10 nanowires show promising applications in lithium-ion batteries (LIBs) due to their high structural stability, reversible specific capacity, superior rate performance, and long-term cycling capability. This indicates BaNb2O6 derivatives' potential as high-performance anode materials for next-generation LIBs (Cheng et al., 2019).
Luminescence for Lighting Applications
Europium-doped barium niobate (Eu3+:BaNb2O6) phosphors exhibit intense red emission under near-UV/blue excitations, making them suitable for solid-state lighting applications. The photoluminescence properties of these phosphors, especially their intense red emission, position them as potential candidates for use in white LEDs (Vishwakarma et al., 2015).
Eigenschaften
IUPAC Name |
barium(2+);niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAHJNFQTFUOMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba2Nb2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923216 |
Source


|
| Record name | Barium niobium(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium diniobate | |
CAS RN |
12009-14-2 |
Source


|
| Record name | Barium niobium oxide (BaNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium niobium(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


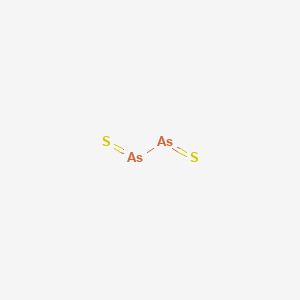
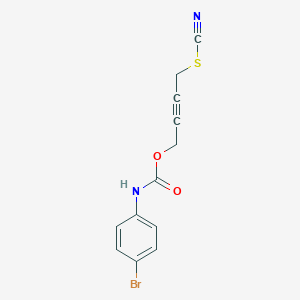
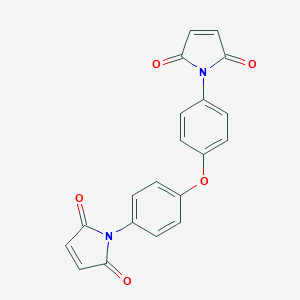
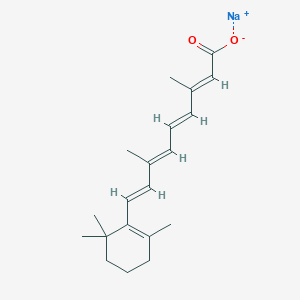
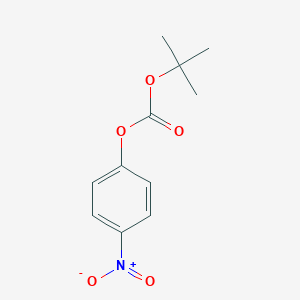

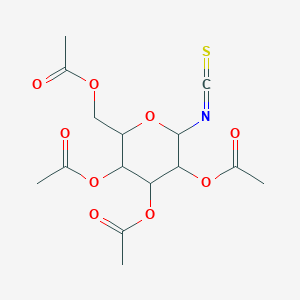
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

